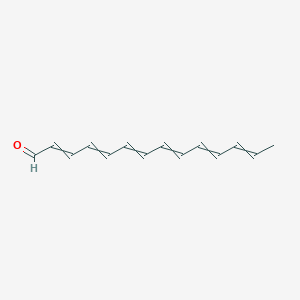

Tetradeca-2,4,6,8,10,12-hexaenal

Description

Properties

CAS No. |

64512-28-3 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

tetradeca-2,4,6,8,10,12-hexaenal |

InChI |

InChI=1S/C14H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H,1H3 |

InChI Key |

NIWUTVYPWAQOEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC=CC=CC=CC=CC=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Tetradeca 2,4,6,8,10,12 Hexaenal

Vibrational Spectroscopy Techniques

Vibrational spectroscopy provides profound insights into the bonding and functional groups within a molecule by probing its vibrational energy levels.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For Tetradeca-2,4,6,8,10,12-hexaenal, the FT-IR spectrum is dominated by absorptions arising from the aldehyde group and the extensive system of conjugated double bonds.

The most characteristic absorption is the strong C=O stretching vibration of the aldehyde, which is expected to appear in the region of 1685-1710 cm⁻¹. The conjugation of the carbonyl group with the polyene system lowers the frequency compared to a saturated aldehyde. Another key diagnostic feature for the aldehyde group is the C-H stretching vibration, which typically appears as two weak bands in the range of 2700-2900 cm⁻¹.

The numerous C=C bonds in the conjugated system will give rise to stretching vibrations in the 1600-1650 cm⁻¹ region. The C-H bonds of the polyene chain will exhibit stretching vibrations just above 3000 cm⁻¹, characteristic of sp² hybridized carbons. Bending vibrations for these C-H bonds (out-of-plane) are expected in the 650-1000 cm⁻¹ range.

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3010-3050 | C-H stretch | Vinylic (C=C-H) |

| ~2925 and ~2855 | C-H stretch | Methyl (CH₃) |

| ~2720 and ~2820 | C-H stretch | Aldehydic (CHO) |

| ~1685-1710 | C=O stretch | Conjugated Aldehyde |

| ~1600-1650 | C=C stretch | Conjugated Polyene |

| ~1440 | C-H bend | Methyl (CH₃) |

| ~970 | C-H bend (out-of-plane) | trans-Vinylic |

Raman spectroscopy is particularly well-suited for studying conjugated systems like this compound because the polarizability of the molecule changes significantly during the vibrations of the polyene backbone. researchgate.net This results in strong Raman signals for the C=C and C-C stretching modes.

The most intense bands in the Raman spectrum of a polyenal are typically the in-phase C=C stretching vibration (ν₁) and the C-C stretching vibration (ν₂). For long-chain polyenes, the ν(C=C) band is expected to appear in the range of 1500-1600 cm⁻¹, while the ν(C-C) band is found around 1100-1200 cm⁻¹. The exact positions of these bands are sensitive to the length of the conjugated chain.

Table 2: Expected Prominent Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~1500-1600 | C=C stretch (ν₁) | In-phase stretching of the polyene backbone |

| ~1100-1200 | C-C stretch (ν₂) | Stretching of the single bonds in the polyene backbone |

| ~1000 | C-H in-plane rock | Vinylic hydrogens |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the vinylic protons along the polyene chain, and the terminal methyl group protons.

The aldehydic proton (CHO) is highly deshielded and is expected to appear as a doublet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. The vinylic protons along the conjugated chain will resonate in the region of δ 6.0-7.5 ppm. Due to spin-spin coupling with neighboring protons, these signals will appear as complex multiplets. The protons of the terminal methyl group (CH₃) will be found in the upfield region, likely around δ 1.7-2.0 ppm, and will appear as a doublet due to coupling with the adjacent vinylic proton.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (based on retinal analogy)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 9.5 - 10.5 | Doublet |

| Vinylic H's | 6.0 - 7.5 | Multiplets |

| Methyl H's | 1.7 - 2.0 | Doublet |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the sp² hybridized carbons of the polyene chain, and the terminal methyl carbon.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to resonate in the range of δ 190-195 ppm. The twelve sp² carbons of the conjugated polyene chain will appear in the δ 120-155 ppm region. The terminal methyl carbon is the most shielded and will have a chemical shift in the upfield region, typically around δ 12-15 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (based on retinal analogy)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | 190 - 195 |

| Vinylic C's (C=C) | 120 - 155 |

| Methyl C (CH₃) | 12 - 15 |

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet and visible (UV-Vis) light, probes the electronic transitions within a molecule. For highly conjugated systems like this compound, the π → π* transitions are of primary interest.

The extensive conjugation in this compound significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of light at longer wavelengths, extending into the visible region of the electromagnetic spectrum.

Early studies on a homologous series of polyene aldehydes reported the UV-Vis absorption spectrum of this compound in dioxane solution. acs.org The spectrum is characterized by a single, intense absorption band. As the length of the conjugated system increases in the polyene aldehyde series, this main absorption band shifts to longer wavelengths (a bathochromic shift). acs.orglibretexts.org

Table 5: Electronic Absorption Data for this compound

| Solvent | λmax (nm) |

| Dioxane | 417 |

Data from Blout and Fields, 1948 acs.org

Emission spectroscopy, such as fluorescence, is not typically a prominent feature of linear polyenals as they have efficient non-radiative decay pathways from the excited state.

Ultraviolet-Visible (UV-Vis) Spectroscopy of Highly Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for studying organic compounds that possess conjugated π-electron systems. fiveable.me Molecules containing alternating single and double bonds, such as this compound, absorb light in the UV-Vis portion of the electromagnetic spectrum, which typically ranges from 200 to 800 nm. jove.com This absorption of energy corresponds to the promotion of an electron from a π bonding orbital (the highest occupied molecular orbital, or HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, or LUMO). fiveable.mejove.com This specific electronic excitation is referred to as a π → π* transition. jove.com

In molecules with isolated double bonds, the energy gap between the HOMO and LUMO is large, and consequently, they absorb light at shorter wavelengths, usually in the far UV region (below 200 nm). libretexts.orglibretexts.org However, in conjugated systems, the p-orbitals on adjacent carbon atoms overlap, leading to the delocalization of π-electrons over the entire length of the conjugated chain. youtube.com This delocalization results in a series of closely spaced molecular orbitals. As the extent of conjugation increases, the energy difference (ΔE) between the HOMO and LUMO becomes progressively smaller. fiveable.melibretexts.orglibretexts.org

According to the fundamental relationship between energy and wavelength (E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength), a smaller energy gap corresponds to absorption at a longer wavelength. youtube.com Therefore, highly conjugated molecules like this compound are expected to show strong absorption bands at significantly longer wavelengths, often extending into the visible region of the spectrum. jove.comlibretexts.org The wavelength at which maximum absorbance occurs is denoted as λmax. jove.com The region of a molecule responsible for light absorption is known as a chromophore. libretexts.orglibretexts.org

Correlation of Conjugation Length with Electronic Transitions

A direct correlation exists between the length of the conjugated system and the λmax of the π → π* transition. As the number of conjugated double bonds increases, the HOMO-LUMO energy gap decreases, causing a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). jove.comlibretexts.orglibretexts.org

This trend is well-documented for the series of linear polyenes. For instance, 1,3-butadiene, with two conjugated double bonds, has a λmax of 217 nm. libretexts.org Extending the conjugation to 1,3,5-hexatriene (B1211904) (three conjugated double bonds) shifts the λmax to 258 nm. libretexts.org This systematic increase continues with longer polyenes. For highly extended systems, the absorption can move into the visible spectrum (approximately 400-750 nm), resulting in the compound appearing colored. libretexts.orgyoutube.com The observed color is complementary to the color of light absorbed. jove.com

The table below illustrates the effect of increasing conjugation on the UV absorption maximum for a series of all-trans-polyenes.

| Compound Name | Number of Conjugated Double Bonds | λmax (nm) |

|---|---|---|

| Ethene | 1 | 165 libretexts.org |

| 1,3-Butadiene | 2 | 217 libretexts.org |

| 1,3,5-Hexatriene | 3 | 258 libretexts.org |

| 1,3,5,7-Octatetraene | 4 | 290 |

| β-Carotene | 11 | 452 jove.com |

| Lycopene | 11 | 505 jove.com |

This table presents generalized data for educational purposes; specific λmax values can vary slightly with solvent and substitution.

Given that this compound possesses six conjugated double bonds in its core structure, its λmax is predicted to be significantly higher than that of shorter polyenes, likely falling in the near-UV or visible region. The presence of the aldehyde functional group (C=O), which is also a chromophore, can further influence the electronic transitions and the precise λmax value.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ethz.ch For a molecule like this compound, single-crystal X-ray diffraction could provide invaluable information about its solid-state conformation, assuming a suitable single crystal can be grown. ethz.ch

This technique would allow for the accurate measurement of bond lengths and bond angles within the molecule. researchgate.net Of particular interest for long-chain conjugated systems is the degree of bond length alternation between the formal double and single bonds. While simple models depict distinct single and double bonds, extensive electron delocalization in longer polyenes can lead to a more equalized bond length pattern toward the center of the chain. uiuc.edu XRD analysis can precisely quantify this effect. uiuc.edu

However, obtaining high-quality single crystals of long, flexible molecules suitable for XRD can be challenging. ethz.ch If single crystals are not attainable, powder X-ray diffraction (PXRD) can be used to analyze a microcrystalline sample. While PXRD does not provide the atomic-level detail of a single-crystal study, it can yield information about the crystal system, unit cell parameters, and the degree of crystallinity of the material. researchgate.netcsic.es

Computational Chemistry and Theoretical Modeling of Tetradeca 2,4,6,8,10,12 Hexaenal

Quantum-Chemical Methods for Electronic Structure and Spectra

The theoretical investigation of molecules like Tetradeca-2,4,6,8,10,12-hexaenal relies on a suite of computational methods to predict their electronic structure and spectra. These methods provide insights that complement experimental findings and help in understanding the underlying quantum mechanical principles.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the total energy of a system is a functional of its electron density. This approach is computationally more tractable than traditional wave-function-based methods, making it suitable for larger molecules like this compound. DFT calculations can provide optimized geometries, electronic ground-state properties, and vibrational frequencies.

For studying excited states and electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. cnr.itarxiv.org TD-DFT allows for the calculation of excitation energies, which can be directly related to the absorption bands observed in UV-visible spectroscopy. arxiv.orgresearchgate.net For long-chain polyenes, TD-DFT has been shown to be a powerful tool for predicting electronic excitations. cnr.it The choice of the functional and basis set is crucial for obtaining accurate results with TD-DFT, with hybrid functionals often providing a good balance of accuracy and computational cost. arxiv.org

Hartree-Fock (HF) and Post-HF Methodologies

The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. wikipedia.org This method provides a good starting point for more advanced calculations and is often used to obtain a qualitative understanding of the electronic structure. aps.org However, the HF method neglects electron correlation, which can be significant in conjugated systems.

To account for electron correlation, post-Hartree-Fock methods are employed. These methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, build upon the HF solution to provide a more accurate description of the electronic structure. While computationally more demanding, these methods are essential for a precise understanding of the electronic states and properties of molecules like this compound.

Symmetry-Adapted Cluster Configuration Interaction (SAC-CI) Approaches

The Symmetry-Adapted Cluster (SAC) and SAC-Configuration Interaction (SAC-CI) methods offer a robust and accurate framework for studying both ground and excited electronic states. gaussian.com The SAC-CI method is particularly well-suited for calculating the electronic spectra of molecules, providing a balanced description of various types of excited states. gaussian.com This method has been successfully applied to polyenes to understand the character and energy of their excited states. For a molecule with C2h symmetry, which is expected for the all-trans isomer of this compound, the SAC-CI method can be used to calculate the energies of the low-lying excited states. elsevierpure.com

Molecular Orbital Analysis and Electronic Properties

The electronic properties of this compound are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap and Frontier Molecular Orbital (FMO) Theory

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and electronic transitions of a molecule. In conjugated systems like polyenals, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. The HOMO-LUMO gap is expected to decrease with increasing conjugation length. frontiersin.org Therefore, this compound, with its six conjugated double bonds, is predicted to have a relatively small HOMO-LUMO gap, leading to absorption of light in the visible region of the electromagnetic spectrum.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactions based on the interaction between the HOMO of one molecule and the LUMO of another. For a single molecule, the HOMO and LUMO are key to understanding its electronic excitations. The HOMO to LUMO transition is often the lowest energy electronic transition and dominates the UV-visible absorption spectrum.

Table 1: Estimated HOMO, LUMO, and Gap Energies for a Series of all-trans-Polyenals

| Polyenal | Number of Conjugated Double Bonds | Estimated HOMO (eV) | Estimated LUMO (eV) | Estimated HOMO-LUMO Gap (eV) |

| Hexa-2,4-dienal | 2 | -6.5 | -1.5 | 5.0 |

| Octa-2,4,6-trienal | 3 | -6.2 | -1.8 | 4.4 |

| Deca-2,4,6,8-tetraenal | 4 | -6.0 | -2.0 | 4.0 |

| Dodeca-2,4,6,8,10-pentaenal | 5 | -5.8 | -2.2 | 3.6 |

| This compound | 6 | -5.6 | -2.4 | 3.2 |

Note: The values in this table are estimations based on general trends observed in conjugated systems and are for illustrative purposes.

Electron Density Distribution and Polarization Effects

The electron density distribution in this compound is characterized by a high degree of delocalization along the conjugated polyene chain. The presence of the electronegative oxygen atom in the aldehyde group introduces a significant polarization effect. khanacademy.orgkhanacademy.org The oxygen atom withdraws electron density from the carbonyl carbon, creating a partial negative charge on the oxygen and a partial positive charge on the carbon. khanacademy.org This polarization extends along the conjugated system, influencing the molecule's reactivity and intermolecular interactions.

Computational methods like DFT can be used to visualize the electron density and electrostatic potential of the molecule. nih.gov The electron density of the HOMO is typically distributed over the entire conjugated system, while the LUMO also shows significant delocalization. The polarization of the electron density is a key factor in the chemical behavior of aldehydes and ketones. khanacademy.org

Excited State Dynamics and Photophysical Processes

The interaction of polyenals with light induces transitions to excited electronic states, initiating a series of photophysical and photochemical events. Computational methods are indispensable for mapping these ultrafast processes.

Excited-state molecular dynamics (ESMD) simulations model the evolution of a molecule's atomic nuclei on an excited-state potential energy surface (PES) following photoexcitation. This allows for the tracking of geometric changes and energy relaxation pathways in real-time. For a molecule like this compound, ESMD simulations would be crucial for understanding phenomena such as cis-trans photoisomerization, a fundamental process in vision, where the polyenal chromophore retinal undergoes a similar transformation.

Simulations on related systems, such as other polyenes and nitroaromatic compounds, have demonstrated that upon excitation, molecules can undergo rapid internal conversion between excited states or intersystem crossing to triplet states. nih.govrsc.org For instance, studies on o-nitrophenol have shown that the relaxation pathways are highly dependent on the initial excitation energy, leading to different outcomes such as intramolecular proton transfer or decay through conical intersections without it. nih.gov In the context of this compound, ESMD could elucidate the timescales and efficiencies of such competing relaxation channels.

A typical decay pathway observed in long-chain polyenes involves a transition from the initially excited S2 state to the S1 state, followed by relaxation to a vibrationally excited ground state (S*). bowdoin.edu The lifetimes of these states are often in the femtosecond to picosecond range.

Table 1: Representative Excited State Lifetimes in Polyene Systems Note: This table presents typical data for analogous polyene systems, as specific data for this compound is not available.

| Polyene System | S2 Lifetime (fs) | S1 Lifetime (ps) |

|---|---|---|

| Generic Long-Chain Polyene | ~50-200 | ~1-10 |

Electron-vibrational (vibronic) coupling describes the interaction between the electronic states and the vibrational modes of a molecule. These interactions are fundamental to understanding the shapes of absorption and emission spectra and the mechanisms of non-radiative transitions. In polyenes, the carbon-carbon stretching modes are strongly coupled to the electronic transitions. capes.gov.braip.org High-resolution spectroscopy on molecules like all-trans-2,4,6,8,10,12,14-hexadecaheptaene has shown significant increases in the C=C double bond stretching frequency upon electronic excitation, which is a direct consequence of vibronic coupling. capes.gov.br

For this compound, computational analysis of vibronic coupling would involve calculating the changes in vibrational frequencies and normal modes between the ground and excited states. This information is critical for interpreting experimental spectra and for building accurate models of the potential energy surfaces used in dynamics simulations.

Phonon excitations refer to the collective vibrations of a material, and in the context of a single molecule, this can be related to the coupling of its internal vibrations with the surrounding environment (e.g., a solvent or a protein matrix). Computational models can simulate how energy dissipated from the excited polyenal is transferred to the surrounding medium, a key process in photoprotective functions of carotenoids. The interaction with the environment can also alter the energy levels and dynamics of the polyenal itself. documentsdelivered.com

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is a powerful tool for mapping out the detailed pathways of chemical reactions, identifying transition states, and calculating reaction barriers. For this compound, this could be applied to understand its synthesis, degradation, or its role in biological processes. For example, quantum chemical calculations can be used to study the mechanisms of free-radical scavenging by similar phenolic compounds, determining which chemical moieties are most reactive. nih.gov

Methods like Density Functional Theory (DFT) are commonly used to calculate the potential energy surface of a reaction. By identifying the minimum energy path between reactants and products, the transition state structure and its associated energy barrier can be determined. This provides quantitative insights into the reaction kinetics. Automated reaction mechanism discovery tools can also be employed to explore complex reaction networks. computchem.gal

Table 2: Computationally Derived Parameters for Reaction Mechanisms Note: This table illustrates the types of data obtained from computational studies of reaction mechanisms, using phenols as an analogue for which extensive data exists.

| Property | Description | Typical Computational Method |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Energy required to break a bond homolytically. | DFT |

| Ionization Potential (IP) | Energy required to remove an electron. | DFT, ab initio methods |

| Proton Dissociation Enthalpy (PDE) | Enthalpy change for the removal of a proton. | DFT |

Structure-Stability Relationships in Polyene Aldehyde Isomers

Polyene aldehydes like this compound can exist as numerous geometric isomers (cis/trans or E/Z) due to the presence of multiple double bonds. The relative stability of these isomers is critical to their function and prevalence. Computational methods can accurately predict the energies of different isomers, revealing which configurations are most stable.

Studies on carotenoid isomers have shown that the all-trans configuration is generally the most stable due to reduced steric hindrance. nih.gov The stability decreases with an increasing number of cis bonds. nih.gov Computational techniques such as DFT can be used to calculate the relative energies of the different isomers of this compound. Furthermore, the planarity of the polyene chain is a significant factor, with deviations from planarity, such as s-cis conformations, leading to a decrease in stability. nih.gov

The harmonic oscillator model of aromaticity (HOMA) and nucleus-independent chemical shift (NICS) are computational indices that can be used to assess the aromaticity and, by extension, the stability of cyclic systems, and similar principles can be applied to understand the electronic delocalization and stability in linear polyenes. nih.gov

Table 3: Calculated Relative Stabilities of Generic Polyene Isomers Note: This is a representative table illustrating the expected trend in stability for polyene isomers. Specific values for this compound would require dedicated calculations.

| Isomer Configuration | Relative Energy (kcal/mol) | Expected Relative Abundance |

|---|---|---|

| all-trans | 0.0 (Reference) | Highest |

| mono-cis | > 0 | Lower |

| di-cis | > mono-cis | Even Lower |

Reactivity and Reaction Mechanisms of Tetradeca 2,4,6,8,10,12 Hexaenal

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon. wikipedia.orgmasterorganicchemistry.com In the case of α,β-unsaturated aldehydes like tetradeca-2,4,6,8,10,12-hexaenal, the presence of the conjugated system gives rise to two primary pathways for nucleophilic attack: direct (1,2-addition) and conjugate (1,4-addition). libretexts.orglibretexts.org The extended conjugation in a hexaenal means that conjugate addition can potentially occur at multiple positions (1,6-, 1,8-, 1,10-, 1,12-, and 1,14-addition).

In direct or 1,2-addition, the nucleophile directly attacks the electrophilic carbon of the carbonyl group. This reaction proceeds via a tetrahedral intermediate, which is then typically protonated to yield an alcohol. This pathway is generally favored by strong, "hard" nucleophiles, such as organolithium reagents and Grignard reagents. pressbooks.pub The reaction is often kinetically controlled, meaning it is the faster of the possible addition reactions, particularly at lower temperatures. libretexts.orgmasterorganicchemistry.com

The general mechanism for 1,2-addition is as follows:

The nucleophile attacks the carbonyl carbon, breaking the C=O π bond and pushing the electrons onto the oxygen atom.

This results in the formation of a tetrahedral alkoxide intermediate.

Protonation of the alkoxide by a proton source (like water or a mild acid) yields the final alcohol product.

| Factor | Favors 1,2-Addition | Rationale |

|---|---|---|

| Nucleophile Strength | Strong, "hard" nucleophiles (e.g., organolithium, Grignard reagents) | These reagents react quickly and irreversibly at the most electrophilic site, the carbonyl carbon. |

| Temperature | Low temperatures | Favors the kinetically controlled product, which is typically the 1,2-adduct due to a lower activation energy. libretexts.orgmasterorganicchemistry.com |

Conjugate addition, also known as Michael addition, involves the nucleophilic attack at the β-carbon of the α,β-unsaturated system. pressbooks.pub For an extended polyenal like this compound, this can be generalized to attack at any of the even-numbered carbon atoms in the conjugated chain. This reaction is typical for "soft," less basic nucleophiles such as amines, cyanides, and organocuprates. pressbooks.pub The resulting intermediate is an enolate, which then tautomerizes to the more stable keto form. Conjugate addition is generally a thermodynamically controlled process, leading to the more stable product. libretexts.orgmasterorganicchemistry.com

The general mechanism for 1,4-addition is as follows:

The nucleophile attacks the β-carbon, causing a shift of the π-electrons along the conjugated system, ultimately leading to the formation of an enolate ion.

The enolate intermediate is then protonated at the α-carbon.

Tautomerization of the resulting enol to the more stable keto form gives the final product.

| Factor | Favors Conjugate Addition | Rationale |

|---|---|---|

| Nucleophile Strength | Weak, "soft" nucleophiles (e.g., amines, cyanides, organocuprates) | These reagents favor the formation of the more thermodynamically stable product. |

| Temperature | Higher temperatures | Allows for the establishment of an equilibrium, favoring the more stable conjugate addition product. libretexts.orgmasterorganicchemistry.com |

Condensation Reactions Involving the Aldehyde Moiety

The aldehyde group of this compound is a key site for condensation reactions, where two molecules combine with the loss of a small molecule, typically water. libretexts.org

This compound readily reacts with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is of significant biological importance, as exemplified by the formation of a Schiff base between retinal (a polyenal) and the opsin protein, which is the primary event in vision. organic-chemistry.org The reaction is generally reversible and is often catalyzed by either acid or base. youtube.com The formation of the C=N double bond extends the conjugated system, which can have a significant impact on the electronic and photophysical properties of the molecule.

The general mechanism for Schiff base formation under acidic conditions is:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the primary amine on the carbonyl carbon.

Proton transfer from the nitrogen to the oxygen to form a carbinolamine intermediate.

Protonation of the hydroxyl group of the carbinolamine to form a good leaving group (water).

Elimination of water and formation of an iminium ion.

Deprotonation of the nitrogen to yield the final imine product. libretexts.org

Due to its aldehyde functionality, this compound can undergo polycondensation reactions with suitable co-monomers. melscience.com For instance, reaction with difunctional amines or other nucleophiles can lead to the formation of polymers. The extensive conjugated backbone of the hexaenal monomer can impart interesting electronic and optical properties to the resulting polymer. The mechanochemical polycondensation between a diamine and a dialdehyde (B1249045) has been shown to be a sustainable alternative to solvent-based polymerization. rsc.org

| Reaction Type | Co-monomer | Resulting Polymer | Potential Properties |

|---|---|---|---|

| Polycondensation | Diamine (e.g., 1,6-hexanediamine) | Polyimine | Conducting polymer, photoluminescent material |

| Polycondensation | Diol (e.g., ethylene (B1197577) glycol) | Polyacetal | Biodegradable polymer |

Cycloaddition Reactions and Pericyclic Processes

The conjugated polyene system of this compound is well-suited to participate in cycloaddition and other pericyclic reactions. libretexts.orgebsco.com These reactions are concerted, meaning that bond breaking and bond formation occur in a single step through a cyclic transition state. fiveable.meyoutube.com

A prime example of a cycloaddition reaction is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. youtube.comwikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com In the context of this compound, different parts of the polyene chain can act as the diene component. For example, the C5-C8 portion of the chain could react with a dienophile. The aldehyde group, being electron-withdrawing, can also activate the C2-C3 double bond, making it a potential dienophile in an inverse-electron-demand Diels-Alder reaction.

Electrocyclic reactions are another class of pericyclic reactions that can occur in polyene systems. wikipedia.orgpressbooks.pub These are intramolecular reactions that involve the formation of a sigma bond between the two ends of a conjugated system, leading to a cyclic product. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules and is dependent on whether the reaction is initiated by heat or light. fiveable.me For a system like this compound, various electrocyclization pathways are possible, leading to the formation of different ring systems.

| Pericyclic Reaction Type | Description | Relevance to this compound |

|---|---|---|

| Diels-Alder Reaction ([4+2] Cycloaddition) | A reaction between a conjugated diene and a dienophile to form a six-membered ring. youtube.comwikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com | Segments of the polyene chain can act as a diene, or the α,β-unsaturated aldehyde can act as a dienophile. |

| Electrocyclic Reaction | An intramolecular reaction of a conjugated polyene that forms a cyclic product with a new sigma bond. wikipedia.orgpressbooks.pub | Can lead to the formation of various ring structures depending on the number of π-electrons involved and the reaction conditions (thermal or photochemical). |

Oxidative and Reductive Transformations

The reactivity of this compound in oxidative and reductive transformations is dictated by the presence of the aldehyde functional group and the extensive system of conjugated double bonds. These features provide multiple sites for redox reactions, leading to a variety of potential products.

Oxidative Transformations:

The aldehyde group is susceptible to oxidation to a carboxylic acid. This transformation can be achieved using various oxidizing agents. In biological systems, aldehyde dehydrogenases can catalyze this type of reaction. The extended polyene chain can also undergo oxidation. Similar to polyunsaturated fatty acids, the double bonds are prone to epoxidation and hydroxylation reactions. youtube.comyoutube.com The presence of multiple double bonds increases the likelihood of oxidative cleavage, potentially leading to the formation of smaller, more functionalized molecules. In the context of biological systems, the oxidation of long-chain unsaturated fatty acids often involves enzymes like enoyl-CoA hydratase and hydroxyacyl-CoA dehydrogenase, which could potentially act on similar substrates. youtube.comyoutube.com The beta-oxidation pathway, which is responsible for the breakdown of fatty acids, involves a series of oxidation, hydration, and thiolysis reactions. nih.govnih.govyoutube.com While this compound is an aldehyde and not a fatty acid, analogous enzymatic or chemical processes could target the conjugated system.

Reductive Transformations:

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, forming tetradeca-2,4,6,8,10,12-hexaen-1-ol. This can be accomplished using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The conjugated double bonds can also be reduced. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can lead to the saturation of the double bonds, ultimately yielding tetradecanal. The extent of reduction can be controlled by the choice of catalyst and reaction conditions. For instance, using a poisoned catalyst like Lindlar's catalyst could allow for the partial reduction of the alkyne precursors to cis-alkenes during synthesis, though this is more relevant to its synthesis than its subsequent reduction. acs.org In biological contexts, reductases can catalyze the reduction of double bonds in unsaturated fatty acids, and similar enzymes could potentially act on polyenals.

| Transformation | Reagent/Enzyme Class | Potential Product(s) |

| Oxidation | ||

| Aldehyde Oxidation | Aldehyde Dehydrogenase / Mild Oxidants | Tetradeca-2,4,6,8,10,12-hexaenoic acid |

| Double Bond Oxidation | Epoxidases / Peroxy acids | Epoxidized derivatives |

| Oxidative Cleavage | Strong Oxidants (e.g., O₃, KMnO₄) | Shorter-chain aldehydes and carboxylic acids |

| Reduction | ||

| Aldehyde Reduction | NaBH₄, LiAlH₄ | Tetradeca-2,4,6,8,10,12-hexaen-1-ol |

| Double Bond Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Tetradecanal, partially saturated aldehydes/alcohols |

Influence of Extended Conjugation on Reaction Pathways

The defining structural feature of this compound is its extensive system of six conjugated carbon-carbon double bonds in conjugation with the aldehyde group. This extended π-system significantly influences the molecule's electronic properties and, consequently, its reaction pathways. acs.orgmdpi.com

The conjugation delocalizes the π-electrons over the entire length of the polyene chain and the carbonyl group. This delocalization has several important effects:

Lowering of HOMO-LUMO Gap: As the extent of conjugation increases, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. mdpi.com This smaller energy gap means that the molecule can be excited by lower energy light, which explains its absorption in the visible spectrum and its nature as a pigment. acs.orgnih.gov From a reactivity standpoint, a lower LUMO makes the molecule a better electron acceptor and more susceptible to attack by nucleophiles.

Stabilization of Intermediates: The extended conjugation can stabilize charged intermediates formed during reactions. For example, in a nucleophilic addition to one of the double bonds, the resulting negative charge can be delocalized over the entire conjugated system, making the intermediate more stable and favoring such reaction pathways.

Transmission of Electronic Effects: The conjugated system allows for the efficient transmission of electronic effects. The electron-withdrawing nature of the aldehyde group is felt throughout the polyene chain, influencing the reactivity of all the double bonds.

The extended conjugation opens up possibilities for pericyclic reactions, such as cycloadditions and electrocyclizations. While specific studies on this compound are limited, polyenes are known to participate in such reactions. For instance, it could potentially act as a diene or a more extended π-system in Diels-Alder type reactions. nih.gov

| Property | Influence of Extended Conjugation | Consequence for Reactivity |

| Electronic Structure | Decreased HOMO-LUMO gap | Increased susceptibility to nucleophilic attack |

| Enhanced electron delocalization | Stabilization of charged intermediates | |

| Reaction Pathways | Potential for concerted reactions | Can undergo pericyclic reactions (e.g., cycloadditions) |

| Transmission of inductive/resonance effects | Activation of the entire polyene system by the aldehyde group |

Mechanistic Insights into Electrophilicity and Nucleophile Targeting

The electrophilic character of this compound is a direct consequence of its structure, featuring an aldehyde group in conjugation with a long polyene chain. This arrangement creates multiple electrophilic centers, making the molecule a target for a variety of nucleophiles. wikipedia.orglibretexts.org

The primary electrophilic sites are:

The Carbonyl Carbon: The carbon atom of the aldehyde group is highly electrophilic due to the polarization of the C=O bond, where the more electronegative oxygen atom draws electron density away from the carbon. libretexts.org This makes it a prime target for nucleophilic attack in what is known as a 1,2-addition. wikipedia.orgmasterorganicchemistry.com

The β-Carbon and other even-numbered carbons: Due to the conjugation, the electron-withdrawing effect of the carbonyl group is transmitted along the polyene chain. This creates partial positive charges on the even-numbered carbon atoms (C4, C6, C8, C10, C12), with the β-carbon (C2) being a significant site for nucleophilic attack. Nucleophilic attack at these positions is referred to as conjugate addition or Michael addition. libretexts.org

The specific site of nucleophilic attack is often governed by the nature of the nucleophile, according to the principles of Hard and Soft Acid and Base (HSAB) theory.

Hard Nucleophiles: Hard nucleophiles, which are typically characterized by a high charge density and low polarizability (e.g., Grignard reagents, organolithium compounds), tend to favor direct attack at the hard electrophilic center, the carbonyl carbon (1,2-addition). youtube.com

Soft Nucleophiles: Soft nucleophiles, which have a lower charge density and are more polarizable (e.g., thiols, cyanides, enamines), prefer to attack the softer electrophilic centers, which are the β-carbon and other carbons in the conjugated system (conjugate addition). youtube.com

The mechanism of nucleophilic addition to the conjugated system typically involves the attack of the nucleophile on one of the electrophilic carbons of the double bonds, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate can then be protonated to yield the final addition product. The extended conjugation in this compound provides extensive delocalization for the negative charge in the enolate intermediate, which can facilitate conjugate addition reactions.

| Nucleophile Type | Primary Target Site | Reaction Type |

| Hard Nucleophiles (e.g., R-MgBr, R-Li) | Carbonyl Carbon (C1) | 1,2-Addition |

| Soft Nucleophiles (e.g., R-SH, CN⁻) | β-Carbon (C3) and other conjugated carbons | Conjugate (Michael) Addition |

Biological Roles and Molecular Mechanisms of Polyene Aldehydes

Biosynthetic Pathways of Polyene Aldehydes

The formation of polyene aldehydes in biological systems can occur through complex, enzyme-mediated pathways that assemble the molecule from simple precursors or through the breakdown of larger molecules.

The biosynthesis of complex polyenes is often attributed to large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov These enzymatic assembly lines construct the carbon skeleton by sequentially adding two-carbon units from precursors like acetate (B1210297) and propionate (B1217596). asm.orgnih.gov The PKS modules catalyze a series of condensation, reduction, and dehydration reactions to build the polyene chain. nih.govasm.org In the biosynthesis of the 10-membered enediyne core of calicheamicin, a related process generates a linear carbonyl-conjugated polyene via an iterative PKS, highlighting a potential route for forming such structures. researchgate.net The final aldehyde functionality can be generated through the terminal steps of this pathway, potentially involving a reductive release from the synthase enzyme or subsequent modification by other enzymes like dehydrogenases.

Alternatively, aldehydes can be generated from the breakdown of larger molecules. In plants and other organisms, lipid peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes is a significant source of various aldehydes. mdpi.comfrontiersin.org This process can be initiated non-enzymatically by reactive oxygen species (ROS) or through enzymatic pathways involving lipoxygenases. mdpi.com

The primary precursor molecules for the PKS-mediated synthesis of polyenes are short-chain carboxylic acids in their activated coenzyme A (CoA) forms, such as malonyl-CoA and methylmalonyl-CoA, derived from acetate and propionate respectively. asm.orgnih.gov These building blocks are iteratively coupled to extend the polyketide chain. asm.org The process involves a series of metabolic intermediates that remain tethered to the PKS enzyme complex until the final chain length and oxidation state are achieved.

In pathways involving lipid breakdown, the precursors are polyunsaturated fatty acids embedded in membrane phospholipids. frontiersin.orgnih.gov Oxidative stress leads to the formation of lipid hydroperoxides, which are unstable and decompose to form a variety of aldehydes and other reactive species. mdpi.com While this process generates a mixture of aldehydes, it represents a major biological pathway for aldehyde production under both normal and pathological conditions. mdpi.comnih.gov

Molecular Interactions with Biological Macromolecules

The reactivity of the aldehyde group, combined with the extensive conjugated system, makes tetradeca-2,4,6,8,10,12-hexaenal and related polyene aldehydes potent interactors with cellular macromolecules, including proteins and lipids.

The α,β-unsaturated nature of polyene aldehydes renders them electrophilic and susceptible to attack by nucleophilic amino acid residues in proteins. mdpi.com This reactivity is a primary mechanism of their biological effects, leading to the formation of stable covalent adducts and subsequent alteration of protein function. frontiersin.orgresearchgate.net

Two principal types of reactions are:

Michael Addition: Nucleophilic residues, particularly the thiol group of cysteine and the imidazole (B134444) group of histidine, can attack one of the double-bond carbons in the conjugated system. nih.gov This addition reaction disrupts the conjugated system and forms a stable carbon-sulfur or carbon-nitrogen bond.

Schiff Base Formation: The primary amine of a lysine (B10760008) residue can react with the carbonyl carbon of the aldehyde group to form an unstable intermediate that eliminates water to create a stable covalent bond known as a Schiff base. nih.gov

These modifications can lead to protein cross-linking, altering protein structure and function. researchgate.netnih.gov

Table 1: Interactions of Polyene Aldehydes with Nucleophilic Amino Acid Residues

| Nucleophilic Residue | Type of Reaction | Resulting Adduct | Consequence |

| Cysteine | Michael Addition | Covalent carbon-sulfur bond | Protein carbonylation, loss of function. nih.gov |

| Lysine | Michael Addition / Schiff Base Formation | Covalent carbon-nitrogen bond | Altered protein charge, structure, and function. mdpi.comnih.gov |

| Histidine | Michael Addition | Covalent carbon-nitrogen bond | Disruption of protein activity, especially in enzyme active sites. nih.gov |

Polyenes can interact directly with cellular membranes, significantly altering their physical properties. nih.govpsu.edu Their amphipathic nature—possessing both a hydrophobic polyene chain and a hydrophilic portion—facilitates their insertion into the lipid bilayer. nih.gov This insertion can disrupt the ordered packing of membrane lipids, leading to changes in membrane fluidity, permeability, and stability. nih.govpsu.edu Some polyene antibiotics are known to form pores or channels in membranes, leading to ion leakage and cell death. nih.gov While this compound is not an antibiotic, its structure suggests it could intercalate into membranes and affect their integrity.

Furthermore, the process of lipid peroxidation, which can generate aldehydes, inherently involves the modification and degradation of membrane lipids, contributing to membrane damage. mdpi.comfrontiersin.org

The covalent modification of proteins by polyene aldehydes is a primary driver of their influence on cellular function. nih.govresearchgate.net Because these aldehydes are reactive, they can modify a wide range of proteins, leading to diverse downstream effects. frontiersin.org

Key consequences include:

Enzyme Inactivation: Covalent adduction within an enzyme's active site or at an allosteric regulatory site can lead to irreversible inhibition of its catalytic activity. nih.gov

Disruption of Signal Transduction: Many proteins involved in cell signaling pathways rely on specific cysteine or lysine residues for their function. Modification of these residues can disrupt signaling cascades, affecting processes like cell proliferation, differentiation, and apoptosis. nih.govmdpi.com

Induction of Stress Responses: The formation of aldehyde-protein adducts is a form of cellular damage that can trigger stress response pathways. nih.gov For example, modification of the Keap1 protein can activate the Nrf2 transcription factor, leading to the upregulation of antioxidant and detoxification genes as a protective mechanism. nih.gov

DNA Damage: Aldehydes are known to cause DNA damage, including the formation of DNA-protein crosslinks, which can interfere with replication and transcription. researchgate.net

Ultimately, the interaction of polyene aldehydes with macromolecules can lead to widespread cellular dysfunction, linking them to various physiological and pathological processes. mdpi.comresearchgate.net

Role as Signaling Molecules in Biological Systems

Polyene aldehydes, as a class of reactive molecules, have the potential to act as signaling molecules in various biological contexts. creative-proteomics.commdpi.com Aldehydes, in general, can influence cellular processes by interacting with biomolecules, thereby modulating signaling pathways. creative-proteomics.commdpi.com While specific research on this compound as a signaling molecule is not extensively documented, the known reactivity of the aldehyde group and the conjugated polyene system suggests it could participate in cellular signaling.

In broader biological systems, aldehydes derived from lipid peroxidation are known to act as signaling molecules in responses to oxidative stress. mdpi.comnih.gov Polyunsaturated aldehydes (PUAs), a related class of compounds, are recognized as infochemicals and defense molecules in marine ecosystems, particularly in the interactions between diatoms and their predators. wikipedia.orgnih.gov These PUAs can affect the metabolism and community composition of bacteria, suggesting a role in inter-organismal communication. copernicus.org The structural similarities between this compound and these naturally occurring signaling aldehydes imply that it may also possess signaling capabilities, potentially influencing cellular processes such as proliferation, differentiation, or apoptosis. However, the specific pathways and downstream effects of this compound remain to be elucidated.

Long-chain fatty aldehydes, which share structural features with this compound, have been shown to modulate signaling pathways related to cytoskeletal organization, adhesion, and apoptosis in mammalian cells. nih.gov The high reactivity of the aldehyde group allows for the formation of adducts with proteins and DNA, which can trigger cellular responses and signaling cascades. mdpi.comnih.gov It is plausible that this compound could engage in similar interactions, thereby acting as a signaling molecule, though further research is required to confirm this hypothesis.

Molecular Mechanisms of Interaction with Fungal Cell Membranes (e.g., Ergosterol (B1671047) Binding)

A primary and well-documented biological role of many polyene compounds is their antifungal activity, which is mediated through their interaction with the fungal cell membrane. ebsco.comnih.gov The principal target of these polyenes is ergosterol, the major sterol component of fungal cell membranes, which is analogous to cholesterol in mammalian cells. nih.govmdpi.com This selective interaction with ergosterol is the basis for the antifungal efficacy of polyene antibiotics. nih.gov

The established mechanism for polyene antifungal action involves the binding of the polyene molecule to ergosterol within the lipid bilayer of the fungal cell membrane. ebsco.comnih.gov This binding is thought to lead to the formation of pores or channels in the membrane. ebsco.comnih.gov The formation of these transmembrane channels disrupts the integrity of the cell membrane, leading to the leakage of essential intracellular ions and small molecules, which ultimately results in fungal cell death. ebsco.comnih.gov

While the interaction of large polyene macrolides like amphotericin B with ergosterol has been extensively studied, the specific binding mechanism of smaller polyene aldehydes such as this compound is not as well characterized. However, the presence of the conjugated polyene chain is a key structural feature for ergosterol binding. It is hypothesized that the hydrophobic polyene portion of the molecule inserts into the lipid bilayer and interacts with the hydrophobic core of ergosterol.

The table below summarizes the key components and the proposed mechanism of polyene aldehyde interaction with fungal cell membranes.

| Component/Process | Description |

| Polyene Aldehyde | An organic molecule with a conjugated system of double bonds and a terminal aldehyde group. The polyene chain is crucial for membrane interaction. |

| Fungal Cell Membrane | A lipid bilayer containing ergosterol as a primary sterol component. |

| Ergosterol | The major sterol in fungal cell membranes, which is the primary target for polyene binding. mdpi.com |

| Binding | The polyene aldehyde molecule inserts into the fungal cell membrane and binds to ergosterol. |

| Pore Formation | The binding of multiple polyene aldehyde-ergosterol complexes can lead to the formation of transmembrane channels or pores. ebsco.comnih.gov |

| Membrane Permeabilization | The pores disrupt the selective permeability of the membrane, causing leakage of essential cellular contents. ebsco.comnih.gov |

| Cell Death | The loss of cellular components and disruption of ionic gradients ultimately leads to the death of the fungal cell. |

It is important to note that the affinity of polyenes for ergosterol is significantly higher than for cholesterol, which accounts for their selective toxicity towards fungi. ebsco.comnih.gov However, at high concentrations, interactions with cholesterol-containing mammalian cell membranes can occur, leading to toxicity.

Enzymatic Modification and Regulation of Polyene Aldehyde Structures (e.g., ALDH3A2 enzyme)

The biological activity and cellular concentration of aldehydes, including polyene aldehydes, are regulated by enzymatic modification. Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that play a crucial role in the detoxification of a wide variety of endogenous and exogenous aldehydes by catalyzing their oxidation to the corresponding carboxylic acids. nih.govnih.govfrontiersin.org

The enzyme ALDH3A2, also known as fatty aldehyde dehydrogenase (FALDH), is particularly relevant to the metabolism of long-chain aldehydes. wikipedia.orgnih.gov ALDH3A2 is known to catalyze the oxidation of a variety of saturated and unsaturated aliphatic aldehydes with chain lengths ranging from 6 to 24 carbons. wikipedia.orguniprot.orggenecards.org Given that this compound is a 14-carbon unsaturated aldehyde, it falls within the substrate range of ALDH3A2. Therefore, it is highly probable that ALDH3A2 can metabolize and detoxify this compound.

Mutations in the ALDH3A2 gene are the cause of Sjögren-Larsson syndrome, a rare autosomal recessive disorder characterized by the accumulation of fatty aldehydes and their derivatives. wikipedia.orgnih.gov This highlights the critical role of ALDH3A2 in the metabolism of long-chain aldehydes. The enzyme is localized to the endoplasmic reticulum and peroxisomes, where it can act on aldehydes generated from various metabolic pathways. uniprot.org

The table below provides an overview of the enzymatic modification of long-chain unsaturated aldehydes by ALDH3A2.

| Enzyme | Substrate Class | Product | Biological Significance |

| ALDH3A2 (Fatty Aldehyde Dehydrogenase) | Long-chain saturated and unsaturated aliphatic aldehydes (C6-C24) wikipedia.orguniprot.orggenecards.org | Corresponding carboxylic acids | Detoxification of reactive aldehydes, regulation of lipid metabolism, prevention of cellular damage. |

The enzymatic conversion of this compound to its corresponding carboxylic acid by ALDH3A2 would likely reduce its biological activity and potential cytotoxicity. This enzymatic regulation is a key mechanism for maintaining cellular homeostasis in the presence of reactive aldehydes. Other ALDH isozymes may also contribute to the metabolism of polyene aldehydes, but ALDH3A2's preference for long-chain substrates makes it a primary candidate for the regulation of compounds like this compound.

Materials Science Applications of Conjugated Polyene Aldehydes

Utilization in Conjugated Polymer Synthesis

The extended π-conjugated system of alternating double and single bonds in Tetradeca-2,4,6,8,10,12-hexaenal, coupled with its terminal aldehyde functional group, theoretically makes it a candidate for the synthesis of novel conjugated polymers.

Precursors for Electrically Conductive Polymers

In principle, this compound could serve as a monomer or a building block in the synthesis of electrically conductive polymers. The aldehyde group allows for various polymerization reactions, such as condensation polymerization with other suitable monomers. The resulting polymer would possess a highly conjugated backbone, a key requirement for electrical conductivity. The delocalization of π-electrons along the polymer chain could facilitate the movement of charge carriers when the material is doped. However, no specific research has been published to date that demonstrates the synthesis and conductivity of polymers derived from this compound.

Role in Organic Electronic Devices (e.g., Organic Field-Effect Transistors, Organic Solar Cells)

Conjugated polymers are central to the field of organic electronics. sigmaaldrich.com Materials with long conjugated backbones are often explored for their semiconducting properties, which are essential for devices like Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs). sigmaaldrich.com While there is no direct evidence of this compound being used in such devices, its structure suggests a potential, albeit unexplored, role. Polymers incorporating this moiety could theoretically be designed to have specific energy levels (HOMO/LUMO) suitable for charge transport layers in OFETs or as donor or acceptor materials in the active layer of OSCs. The performance of such devices is highly dependent on the molecular structure, morphology, and processing of the organic semiconductor. sigmaaldrich.com

Development of Optoelectronic Materials

The electronic structure of conjugated polyenes gives rise to unique optical properties, making them attractive for optoelectronic applications.

Thermostable Optical Materials

Long-chain conjugated molecules can be precursors to materials with high thermal stability. While specific data for polymers from this compound is absent, the general principle involves creating cross-linked or rigid polymer networks that can withstand high temperatures without significant degradation of their optical properties. The extensive conjugation in this compound could contribute to the thermal stability of such derived materials.

Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems are known to exhibit significant nonlinear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The long conjugated chain of this compound suggests that it could possess a large third-order NLO susceptibility. However, experimental verification and detailed studies on the NLO properties of this specific compound are currently not found in the scientific literature.

Design of Sensing and Detection Systems (e.g., Schiff Base Formation)

The aldehyde functionality of this compound provides a reactive site for the formation of Schiff bases. This reaction involves the condensation of the aldehyde with a primary amine to form an imine.

Schiff base formation is a widely used strategy in the design of chemical sensors. biointerfaceresearch.com The resulting imine linkage can be part of a larger conjugated system, and the binding of an analyte to the Schiff base or a nearby receptor site can induce a change in the electronic properties of the molecule, leading to a detectable optical or electrochemical signal. For instance, the fluorescence or color of the compound could change upon binding to a specific metal ion or anion. biointerfaceresearch.com While the principle is well-established, the application of this compound in this context has not been specifically reported.

Modification and Cross-linking Agents for Polymer Enhancement

The chemical architecture of this compound, with its terminal aldehyde functional group, makes it a prime candidate for the modification and cross-linking of various polymer systems. numberanalytics.comnumberanalytics.com The aldehyde group provides a reactive site for a multitude of chemical transformations, allowing for the covalent integration of the polyene chain into polymer backbones or as pendant groups. nih.gov

One of the most well-established reactions involving aldehydes is the formation of a Schiff base through condensation with primary amines. nih.gov This reaction is a cornerstone of dynamic covalent chemistry and provides a straightforward method for cross-linking polymers that possess amine functionalities. nih.gov The resulting imine bond can introduce new properties to the material and can, in some cases, be reversible, leading to the creation of self-healing or reprocessable polymer networks.

Furthermore, the aldehyde group can participate in other "click" chemistry reactions, such as those with hydrazines or alkoxyamines, to form stable hydrazone or oxime linkages, respectively. nih.gov These reactions are highly efficient and proceed under mild conditions, making them ideal for post-polymerization modification. nih.gov

The incorporation of the long, conjugated system of this compound into a polymer matrix can significantly alter the material's properties. The polyene chain is a chromophore, meaning it absorbs light in the visible region of the electromagnetic spectrum. wikipedia.org This can be exploited to create colored polymers or materials with specific optical filtering capabilities. The extended π-system also imparts a degree of rigidity and can influence the thermal and mechanical properties of the host polymer. wikipedia.org

Table 1: Potential Reactions of this compound for Polymer Modification

| Reaction Type | Reactant Functional Group | Resulting Linkage | Key Features |

| Schiff Base Formation | Primary Amine (-NH₂) | Imine (-C=N-) | Often reversible; forms cross-links. nih.gov |

| Hydrazone Formation | Hydrazine (-NHNH₂) | Hydrazone (-C=N-NH-) | Stable "click" reaction. nih.gov |

| Oxime Ligation | Alkoxyamine (-O-NH₂) | Oxime (-C=N-O-) | Efficient "click" reaction. nih.gov |

| Reductive Amination | Amine (-NH₂) + Reducing Agent | Amine (-CH₂-NH-) | Forms stable, non-conjugated linkage. nih.gov |

| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene (-C=C-) | Extends the conjugated system. |

| Aldol (B89426) Condensation | Enolate | β-Hydroxy aldehyde | Carbon-carbon bond formation. |

Potential in Molecular Wiring and Nanomaterials

The extended and uninterrupted conjugation of double bonds in this compound is a key feature that suggests its potential for applications in molecular-scale electronics. nih.gov Conjugated polyenes, such as polyacetylene, are known to exhibit electrical conductivity upon doping. wikipedia.org While this compound is a discrete molecule and not a bulk polymer, it can be envisioned as a fundamental component or "molecular wire" in the construction of nanoelectronic circuits.

The ability to synthesize such polyenes with controlled lengths is a significant area of research. numberanalytics.com The aldehyde group of this compound offers a reactive handle to anchor these potential molecular wires to surfaces or to other molecular components, a critical step in the fabrication of single-molecule electronic devices.

In the field of nanomaterials, this compound can be utilized in several ways. Its conjugated structure can be exploited in the synthesis of organic nanoparticles with interesting photophysical properties. For instance, the molecule could be a building block for creating nanoparticles that are fluorescent or exhibit strong light absorption for applications in sensing or imaging.

Furthermore, the aldehyde functionality can be used to modify the surface of existing nanomaterials, such as graphene oxide or metal nanoparticles. rsc.org By covalently attaching this compound to the surface of these materials, their properties can be tuned. For example, the introduction of the polyene chain could enhance the electronic coupling between nanoparticles in a composite material or alter their dispersibility in different solvents.

The self-assembly of molecules like this compound, driven by intermolecular forces such as π-π stacking of the conjugated systems, could also lead to the formation of well-ordered nanostructures like nanofibers or thin films. These structures could find applications in organic field-effect transistors (OFETs) and other organic electronic devices.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆O | nih.gov |

| Molecular Weight | 200.28 g/mol | nih.gov |

| IUPAC Name | (2E,4E,6E,8E,10E,12E)-tetradeca-2,4,6,8,10,12-hexaenal | nih.gov |

| CAS Number | 64512-28-3 | nih.gov |

Future Research Directions and Emerging Paradigms in Tetradeca 2,4,6,8,10,12 Hexaenal Research

Novel Synthetic Strategies for Tailored Polyenal Architectures

The precise synthesis of long, conjugated polyenals remains a significant challenge, primarily due to the potential for side reactions and the difficulty in controlling stereochemistry. Future research will pivot from traditional methods to more advanced catalytic systems that offer greater control and efficiency.

Advanced Catalytic Methods : Researchers are exploring novel transition-metal-catalyzed reactions to construct polyene systems. For instance, cobalt-catalyzed vinylidene transfer reactions, which generate cobaltacyclobutene intermediates, offer a versatile platform for creating diverse cyclic polyene products. acs.org Adapting such methodologies could provide new pathways to linear systems like Tetradeca-2,4,6,8,10,12-hexaenal with precise control over the geometry of the double bonds.

Flow Chemistry and Automation : The instability of some polyenal intermediates necessitates rapid and controlled reaction conditions. The use of microfluidics and automated flow synthesis platforms can minimize degradation, improve yields, and allow for the safe handling of reactive species. This approach enables high-throughput screening of reaction conditions to optimize the synthesis of specific polyenal targets.

Bio-inspired Synthesis : Nature provides a blueprint for efficient polyene synthesis. Enzymes involved in the biosynthesis of carotenoids and other polyene natural products could inspire the development of new biocatalytic or biomimetic synthetic strategies. These methods could offer unparalleled stereoselectivity under mild, environmentally friendly conditions.

Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

Understanding the behavior of this compound, particularly its excited-state dynamics and reaction mechanisms, requires observational tools capable of capturing fleeting molecular events in real time.

Ultrafast Transient Absorption Spectroscopy : This technique allows researchers to monitor the electronic and vibrational states of molecules on femtosecond to picosecond timescales. It is ideal for studying the photophysical processes of this compound, such as internal conversion and intersystem crossing, which are fundamental to its potential use in light-harvesting or optical switching applications.

Time-Resolved Vibrational Spectroscopy (TRVS) : Techniques like time-resolved infrared (TRIR) and Raman spectroscopy provide structural information about short-lived intermediates. researchgate.net By applying TRVS, researchers can directly observe the structural evolution of this compound during reactions, such as photoisomerization or electrocyclization, providing definitive mechanistic insights.

Multidimensional Spectroscopy : Two-dimensional electronic spectroscopy (2DES) can unravel complex electronic couplings and energy transfer pathways within and between molecules. For polyenal systems, 2DES can map the flow of energy through the conjugated π-system, which is crucial for designing efficient molecular wires or components for artificial photosynthesis.

| Spectroscopic Technique | Timescale | Information Obtained | Application for this compound |

| Transient Absorption | Femtoseconds to Microseconds | Electronic excited-state lifetimes, reaction kinetics | Studying photoisomerization dynamics, charge-transfer states |

| Time-Resolved IR/Raman | Picoseconds to Microseconds | Vibrational modes of transient species, structural dynamics | Tracking bond changes during cyclization reactions acs.org |

| 2D Electronic Spectroscopy | Femtoseconds to Picoseconds | Electronic couplings, energy transfer pathways | Mapping energy flow along the polyene chain |

Refined Computational Models for Complex Polyene Systems

Predictive computational models are indispensable for understanding and designing complex polyene systems. While simple models like the free-electron or "particle in a box" model provide qualitative insights into the electronic transitions of polyenes, they lack quantitative accuracy for larger systems. wolfram.comyoutube.com Future research will focus on developing and applying more sophisticated and accurate computational methods.

Advanced Quantum Chemical Methods : Density Functional Theory (DFT) is a powerful tool for investigating the conductivity and bandgap of polyenes. preprints.orgresearchgate.net However, standard DFT functionals often struggle to accurately describe the behavior of long, conjugated systems, particularly in predicting charge localization. acs.org The development and application of range-separated or other advanced functionals are crucial for obtaining reliable predictions of the electronic and optical properties of this compound.

Multiscale Modeling : To simulate the behavior of polyenals in complex environments, such as within a polymer matrix or interacting with a biological membrane, multiscale models are required. nih.gov These hybrid approaches combine high-level quantum mechanics (QM) for the polyenal itself with molecular mechanics (MM) or coarse-grained models for the surrounding environment, balancing computational cost with accuracy.

Machine Learning and AI : Emerging machine learning algorithms can be trained on large datasets from quantum chemical calculations to rapidly predict the properties of new polyene structures. This approach can accelerate the discovery of molecules with desired characteristics, such as specific absorption wavelengths or nonlinear optical responses, by screening vast chemical spaces.

| Computational Model | Strengths | Limitations | Relevance to Polyenes |

| Free-Electron Model | Simple, provides qualitative trends for absorption spectra. wolfram.com | Lacks quantitative accuracy, ignores electron-electron repulsion. | Foundational understanding of electronic structure. |

| Hartree-Fock (ab initio) | Systematically improvable, good for ground-state geometries. | Poorly accounts for electron correlation, computationally expensive. | Can result in overly sharp self-localization of defects. acs.org |

| Density Functional Theory (DFT) | Good balance of cost and accuracy, includes electron correlation. preprints.org | Results are dependent on the chosen functional; standard functionals can fail for long chains. acs.org | Predicting bandgaps, geometries, and vibrational spectra. |

| Multiscale QM/MM | Can model systems in complex environments. nih.gov | The interface between QM and MM regions can be problematic. | Simulating polyenals interacting with proteins or in solution. |

Exploration of Undiscovered Reactivity Patterns

The rich electronic structure of this compound, with its extensive array of conjugated π-orbitals, suggests a potential for complex and potentially novel reactivity that has yet to be explored.

Pericyclic Reactions : The extended conjugated system makes this molecule an ideal candidate for higher-order pericyclic reactions beyond the common Diels-Alder. The possibility of controlled electrocyclizations involving 6, 8, or even 10 π-electrons could lead to the synthesis of complex carbocyclic structures. Future work will focus on using thermal, photochemical, or catalytic triggers to control the pathways of these intricate cyclization cascades. acs.orgbaranlab.org

Cascade Reactions : A single activation event on the this compound backbone could initiate a cascade of bond-forming reactions. Designing and controlling such cascades would be a powerful strategy for rapidly building molecular complexity from a relatively simple linear precursor.

Metal-Mediated Transformations : The polyene chain can act as a multidentate ligand for transition metals. This interaction could enable novel catalytic transformations, such as C-H activation at specific points along the chain or template-driven cycloaddition reactions, opening up synthetic pathways that are currently inaccessible.

Deeper Understanding of Molecular-Level Biological Interactions

Polyenes are a well-known class of bioactive molecules. For example, the antifungal agent Amphotericin B functions by binding to ergosterol (B1671047) in fungal cell membranes, leading to pore formation and cell death. mdpi.com The structural features of this compound suggest it could have unexplored interactions with biological systems.

Membrane Interactions : The long, lipophilic polyene chain coupled with a polar aldehyde headgroup gives the molecule amphiphilic character. Future studies will investigate how it inserts into and perturbs lipid bilayers. This research could explore its potential to alter membrane fluidity or form ion channels, which could be foundational for developing new antimicrobial agents or drug delivery systems. mdpi.com

Protein Binding : The specific geometry and electronic distribution of the polyene chain could allow it to bind with high specificity to protein pockets. Computational modeling combined with experimental techniques like X-ray crystallography and NMR will be used to identify potential protein targets and elucidate the atomistic details of these interactions. researchgate.net Understanding these interactions is key to discovering potential therapeutic applications.

Redox Activity and Signaling : Conjugated polyenes can participate in redox reactions. Research is needed to determine if this compound can interact with cellular redox pathways or act as an antioxidant or pro-oxidant. Such activity could influence cellular signaling pathways and have significant implications for cell biology. nih.gov

Expansion into Next-Generation Functional Materials

The defining feature of this compound is its long, conjugated π-system, which imparts unique electronic and optical properties. These properties make it an attractive building block for a new generation of advanced organic materials.

Organic Electronics : Polyacetylene, the simplest polyene, is a seminal conducting polymer. preprints.orgresearchgate.net By incorporating this compound into polymer backbones or as pendant groups, it may be possible to fine-tune the electronic properties of materials for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaics.

Nonlinear Optical (NLO) Materials : The extended π-electron delocalization in long polyenes often leads to large third-order NLO responses. This makes them candidates for applications in optical switching, data storage, and telecommunications. Future research will focus on synthesizing derivatives of this compound and incorporating them into materials to maximize these NLO properties.

Bio-based and Sustainable Materials : As the demand for sustainable technologies grows, using molecules derived from renewable resources is a key goal. europa.eufaunalytics.org If synthetic routes from bio-based precursors can be developed, this compound could serve as a component in the creation of high-performance, biodegradable, or recyclable functional materials. faunalytics.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.